molecular formula C18H17N3O3S B4925320 3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE

3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE

Cat. No.: B4925320
M. Wt: 355.4 g/mol
InChI Key: NHDWRKZDZXTELC-UHFFFAOYSA-N
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Description

3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an amino group, a phenyl group, a methoxy group, and a dioxopyrrolidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Dioxopyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a diacid or a diamine, under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a phenolic precursor using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Amino(Phenylimino)Methyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-HYDROXYPHENYL)-2,5-DIOXOPYRROLIDINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDINE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-{[AMINO(PHENYLIMINO)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE imparts unique electronic and steric properties, which can influence its reactivity and interaction with molecular targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-9-7-13(8-10-14)21-16(22)11-15(17(21)23)25-18(19)20-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDWRKZDZXTELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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